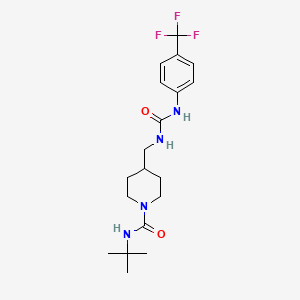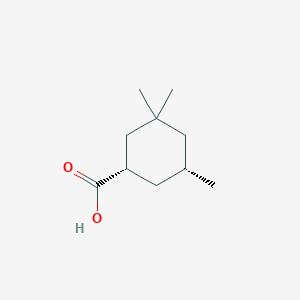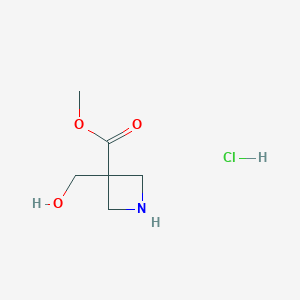![molecular formula C16H26N2O2 B2866382 N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361750-40-3](/img/structure/B2866382.png)
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential use in treating various neurological disorders such as anxiety, depression, and addiction.
Mecanismo De Acción
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking the activity of this receptor, N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can reduce the release of glutamate and modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in animal studies. It can reduce anxiety and depression-like behaviors, improve learning and memory, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has limitations in terms of its pharmacokinetics and bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
For research on N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide include exploring its potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. There is also a need for further studies to optimize its pharmacokinetics and bioavailability for use in clinical settings. Additionally, research on the potential side effects and long-term effects of N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide use is needed to fully understand its safety and efficacy.
Métodos De Síntesis
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of piperidine-4-carboxylic acid with N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-2-propyn-1-amine, followed by a series of chemical reactions to form the final product.
Aplicaciones Científicas De Investigación
N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in treating various neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-14(19)18-10-6-13(7-11-18)15(20)17(4)12(2)16(3)8-9-16/h5,12-13H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRZSLIYCCSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)

![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)



![(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2866316.png)
![(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one](/img/structure/B2866317.png)
![N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866318.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2866319.png)
![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2866320.png)